2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, cyclization, and condensation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups and rings. For example, the triazolopyrimidine ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
Anticancer Applications
Research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives has shown promising anticancer activity. A study highlighted the synthesis of such derivatives containing a hydrazone fragment, which were evaluated for their antiproliferative activities against multiple cancer cell lines. Notably, one compound demonstrated significant growth inhibition effects, especially against PC3 cancer cells, showing potential as a novel lead compound for anticancer therapy. This compound exhibited selective toxicity towards cancer cells over normal cells, inhibited colony formation, increased cellular reactive oxygen species (ROS), suppressed EGFR expression, and induced apoptosis in PC3 cells.
LSD1 Inhibition
Another area of application for [1,2,3]triazolo[4,5-d]pyrimidine derivatives is as inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target in cancer treatment. LSD1 plays a critical role in cancer biology by influencing gene expression through epigenetic mechanisms. Compounds in this class have shown inhibitory effects on LSD1, affecting cancer cell migration and potentially offering a novel approach to cancer therapy by targeting the regulatory mechanisms of gene expression.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-8-10-19(11-9-17)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18(2)33-20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYGLCZXRDSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one |
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